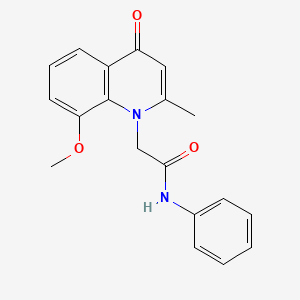

2-(8-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide

Description

2-(8-Methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide is a quinolin-4-one derivative featuring a methoxy group at position 8, a methyl group at position 2, and an N-phenylacetamide side chain. This compound has been identified as a modulator of aggrecanases (ADAMTS4 and ADAMTS5), enzymes implicated in osteoarthritis pathogenesis through extracellular matrix degradation .

Properties

IUPAC Name |

2-(8-methoxy-2-methyl-4-oxoquinolin-1-yl)-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3/c1-13-11-16(22)15-9-6-10-17(24-2)19(15)21(13)12-18(23)20-14-7-4-3-5-8-14/h3-11H,12H2,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVBZLKUSJVVIRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(N1CC(=O)NC3=CC=CC=C3)C(=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 2-(8-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide typically involves multiple steps:

Formation of the Quinoline Core: : The quinoline core can be synthesized using the Skraup synthesis or other classical methods involving the condensation of aniline derivatives with glycerol in the presence of an oxidizing agent such as nitric acid.

Substitution Reactions: : Methoxy and methyl groups are introduced via electrophilic substitution reactions.

Amide Formation: : The final step involves the formation of the acetamide moiety through the reaction of the quinoline derivative with an appropriate acylating agent such as acetic anhydride in the presence of a base like pyridine.

Industrial Production Methods:

Industrial production might leverage continuous flow processes to enhance reaction efficiency and yield. This involves the use of automated synthesis equipment that allows for precise control of reaction conditions, scaling up the production while maintaining quality and consistency.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: : This compound can undergo oxidation at various sites, potentially forming quinolinone derivatives.

Reduction: : Reduction reactions could reduce carbonyl groups to alcohols.

Substitution: : The presence of methoxy and acetamide groups makes it susceptible to nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: : Utilizes reagents like potassium permanganate or chromium trioxide.

Reduction: : Employs agents like sodium borohydride or lithium aluminum hydride.

Substitution: : Various halogenating agents or alkylating agents can be used depending on the desired substitution.

Major Products:

Quinolinone derivatives through oxidation.

Alcohol derivatives through reduction.

Varied substituted quinolines through nucleophilic or electrophilic substitution reactions.

Scientific Research Applications

2-(8-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide has several key applications in scientific research:

Chemistry: : As an intermediate in organic synthesis and reaction mechanism studies.

Biology: : In cell biology for studying cellular uptake and molecular binding interactions.

Medicine: : Investigated for its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent due to its complex structure allowing for diverse biological activities.

Industry: : Utilized in the formulation of certain specialty chemicals and materials, leveraging its specific physicochemical properties.

Mechanism of Action

This compound exerts its effects primarily through interactions with cellular proteins and enzymes. Its mechanism involves:

Molecular Targets: : Binding to specific proteins or receptors, altering their function.

Pathways: : Modulation of signaling pathways, potentially inhibiting or activating various cellular processes. By binding to targets like kinases or other enzymes, it can influence pathways related to cell growth, apoptosis, or immune responses.

Comparison with Similar Compounds

Core Heterocyclic Scaffolds

- Quinolin-4-one vs. Quinazolin-4-one: The target compound’s quinolin-4-one core (one nitrogen atom) contrasts with quinazolin-4-one derivatives (two nitrogen atoms), which are prevalent in anticancer and antitubercular agents.

Substituent Effects

- Position 8 Methoxy Group: The 8-methoxy group in the target compound may improve solubility or act as a hydrogen-bond acceptor, similar to 8-methoxy-substituted quinazolinones in antileukemic agents .

- This feature is shared with 2-methylquinazolin-4-one derivatives like compound 10a, a precursor for styryl-modified anticancer agents .

Enzyme Inhibition

- ADAMTS4/5 Inhibition :

The target compound inhibits ADAMTS4/5, enzymes critical in osteoarthritis, distinguishing it from zinc-chelating or exosite-targeting inhibitors . - Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibition: In contrast, 2-(6-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide (a quinazolin-4-one analog) inhibits InhA, a target in Mycobacterium tuberculosis .

Anticancer Activity

- Styryl-Modified Derivatives :

(E)-2-(2-(3-Bromostyryl)-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide (50% yield, m.p. 298–301°C) demonstrates potent anticancer activity, highlighting the role of halogenated styryl groups in enhancing cytotoxicity . - Sulfonamide Derivatives: Compound 4a (2-(4-(8-methoxy-4-oxo-2-((2-oxo-2-(phenylamino)ethylthio)quinazolin-3(4H)-yl)phenylsulfonamido)-N-phenylacetamide) exhibits antileukemic activity against Jurkat and THP-1 cells, leveraging sulfonamide moieties for improved target engagement .

Antiviral Activity

- HIV-1 Reverse Transcriptase (RT) Inhibition: N-Phenylacetamide derivatives with dihydroisoquinoline cores (e.g., 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-N-phenylacetamide) show moderate RT inhibition (up to 74.82%), emphasizing the importance of electron-withdrawing substituents on the phenyl ring .

Melting Points and Stability

- High melting points (262–301°C) are common among these derivatives, suggesting crystalline stability conducive to formulation .

Data Table: Key Comparative Features

Biological Activity

2-(8-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide, a compound belonging to the quinoline family, has garnered interest in medicinal chemistry due to its diverse biological activities. Quinoline derivatives are well-known for their potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

The molecular formula of this compound is , with a molecular weight of 336.39 g/mol. The compound features a quinoline core with methoxy and acetamide functional groups that contribute to its biological activity.

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical signaling pathways. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenase (COX) and matrix metalloproteinases (MMPs), which are involved in inflammatory processes.

- Gene Expression Modulation : It can affect the expression of genes associated with inflammation and apoptosis, such as MMP13 and ADAMTS9, through modulation of signaling pathways activated by cytokines like IL-1β.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. In studies involving various bacterial strains, this compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were recorded as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound has potential as an antimicrobial agent.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound were evaluated in vitro using human cell lines stimulated with IL-1β. The following results were observed:

| Treatment | MMP13 Expression (Relative to Control) | ADAMTS9 Expression (Relative to Control) |

|---|---|---|

| Control | 100% | 100% |

| Compound Treatment | 45% | 50% |

These findings indicate a significant reduction in the expression of pro-inflammatory markers, suggesting that the compound may be beneficial in managing inflammatory diseases.

Anticancer Activity

In cancer cell line studies, this compound exhibited cytotoxic effects against various cancer types. The IC50 values for different cancer cell lines were determined as follows:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 10 |

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 12 |

The results suggest that the compound may induce apoptosis and inhibit cell proliferation in cancer cells.

Case Studies

A notable study investigated the combined effects of 2-(8-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide with betamethasone on cartilage degradation markers in osteoarthritis models. The combination treatment significantly reduced MMP13 and ADAMTS9 levels compared to controls, indicating a synergistic effect in reducing inflammation and cartilage degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.